molecular formula C14H20Cl2N2O2 B13490050 Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride

Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride

Cat. No.: B13490050
M. Wt: 319.2 g/mol
InChI Key: CAGIZTNOVLHEMF-UHFFFAOYSA-N
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Description

Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of indole derivatives with piperidine under specific conditions to form the spirocyclic core. The carboxylate group is then introduced through esterification reactions. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. The process may also include purification steps like recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,2-dihydrospiro[indole-3,4’-piperidine]
  • 1,2-Dihydro-1’-methylspiro[indole-3,4’-piperidine]

Uniqueness

Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride stands out due to its unique spirocyclic structure and the presence of the carboxylate group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of structural features makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C14H20Cl2N2O2

Molecular Weight

319.2 g/mol

IUPAC Name

methyl spiro[1,2-dihydroindole-3,4'-piperidine]-6-carboxylate;dihydrochloride

InChI

InChI=1S/C14H18N2O2.2ClH/c1-18-13(17)10-2-3-11-12(8-10)16-9-14(11)4-6-15-7-5-14;;/h2-3,8,15-16H,4-7,9H2,1H3;2*1H

InChI Key

CAGIZTNOVLHEMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3(CCNCC3)CN2.Cl.Cl

Origin of Product

United States

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